Pargyline Hydrochloride is a non-hydrazine monoamine oxidase inhibitor (MAOI) that has been extensively studied for its effects on various physiological processes. [, ] It is classified as an irreversible, non-selective MAOI, indicating its long-lasting inhibitory effects on both MAO-A and MAO-B enzymes. [, , , , ] This characteristic differentiates it from other MAOIs and makes it a valuable tool in scientific research.
Pargyline Hydrochloride has played a crucial role in elucidating the functions of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. [, , , , , ] Its ability to inhibit MAO, which is responsible for the breakdown of these neurotransmitters, allows researchers to study the consequences of their elevated levels in various experimental models. [, , , , ]
Future Directions
Developing Selective MAO Inhibitors: Further research could explore modifications of Pargyline Hydrochloride's structure to enhance its selectivity for either MAO-A or MAO-B. [] This could lead to the development of more targeted treatments for neuropsychiatric disorders with fewer side effects.
Related Compounds
Methyclothiazide
Compound Description: Methyclothiazide is a benzothiadiazine diuretic and antihypertensive agent. It is often used in combination with other antihypertensive drugs, including pargyline hydrochloride, to enhance their effects. [, ]
Relevance: Methyclothiazide enhances the antihypertensive response to pargyline hydrochloride, potentially by reducing fluid retention and lowering blood pressure through diuresis. [, , ] This combination therapy aims to achieve better blood pressure control with potentially fewer side effects than either drug alone. [, ]
Reserpine
Compound Description: Reserpine is an antihypertensive drug that depletes catecholamine stores in neurons. [, ]
Relevance: While both reserpine and pargyline hydrochloride are used as antihypertensive agents, they work through different mechanisms. Reserpine depletes catecholamines, whereas pargyline hydrochloride inhibits the enzyme responsible for their degradation. [, ] Clinically, pargyline hydrochloride was found to have a more significant effect on blood pressure, particularly in the standing position, compared to reserpine. []
Guanethidine Sulfate
Compound Description: Guanethidine sulfate is an antihypertensive agent that prevents the release of catecholamines from nerve endings. []
Relevance: Both guanethidine sulfate and pargyline hydrochloride demonstrate antihypertensive properties. They differ in their mechanisms of action, with guanethidine affecting catecholamine release and pargyline inhibiting their degradation. [] The similar prolonged antihypertensive effects of both drugs were noted in one study. []
Methyldopa
Compound Description: Methyldopa, also known as Aldomet, is an antihypertensive drug that works centrally by reducing sympathetic outflow. [, ]
Relevance: Methyldopa, along with guanethidine and pargyline hydrochloride, represents a class of potent antihypertensive drugs that affect catecholamine metabolism and release. [] Although the exact mechanism of pargyline's antihypertensive action remains unclear, some studies suggest it might share similarities with methyldopa in terms of its effect on blood pressure, particularly regarding orthostatic hypotension. []
Iproniazid
Compound Description: Iproniazid is a hydrazine monoamine oxidase inhibitor, initially used for tuberculosis treatment but later recognized for its mood-elevating effects. [, , ]
N-benzyl-N-methyl-2-propynylamine
Relevance: This is the free base form of pargyline hydrochloride. [] The hydrochloride salt form is used pharmaceutically to improve water solubility and stability.
MO-936
Compound Description: MO-936 is a demethylated derivative of pargyline. [, ]
Relevance: Although MO-936 inhibits monoamine oxidase in a similar manner to pargyline hydrochloride, it lacks the antihypertensive effects observed with pargyline. [, ] This suggests a potential dissociation between the monoamine oxidase inhibitory activity and the antihypertensive action of these compounds.
Dopamine
Compound Description: Dopamine is a neurotransmitter involved in various brain functions, including mood, movement, and reward. [, , ]
Relevance: Pargyline hydrochloride, by inhibiting monoamine oxidase, prevents the degradation of dopamine. This leads to an increase in dopamine levels, which is thought to contribute to the antihypertensive and mood-elevating effects of pargyline. [, , ]
Norepinephrine
Compound Description: Norepinephrine is a neurotransmitter and hormone involved in the sympathetic nervous system, influencing heart rate, blood pressure, and stress responses. [, , ]
Relevance: Pargyline hydrochloride's inhibition of monoamine oxidase also affects norepinephrine levels, likely contributing to its antihypertensive effects. [, , ] Some studies suggest that pargyline's action might involve inhibiting norepinephrine release, similar to the mechanism of guanethidine. []
Tyramine
Compound Description: Tyramine is a naturally occurring amine found in various foods, capable of releasing norepinephrine and potentially leading to hypertensive crises in individuals taking monoamine oxidase inhibitors. [, , ]
Relevance: Pargyline hydrochloride, being a potent MAOI, significantly inhibits the oxidative metabolism of tyramine. [] This inhibition increases the risk of tyramine-induced hypertensive crises, a serious interaction known as the "cheese reaction" due to the high tyramine content in aged cheeses. [, , , ]
Serotonin (5-Hydroxytryptamine)
Compound Description: Serotonin is a neurotransmitter involved in various functions, including mood, sleep, and appetite regulation. [, , ]
Relevance: Pargyline hydrochloride's inhibition of monoamine oxidase also increases serotonin levels. While the exact role of serotonin in pargyline's antihypertensive effects remains unclear, it is thought to be involved in some of its side effects. [, , ]
p-Hydroxyphenylacetic Acid
Compound Description: p-Hydroxyphenylacetic acid (pHPAA) is the primary metabolite of tyramine produced by monoamine oxidase. []
Relevance: Pretreatment with tranylcypromine sulfate, another MAOI, significantly reduces the excretion of pHPAA and its conjugates in rats, indicating a substantial decrease in tyramine's oxidative metabolism. [] This finding is relevant to pargyline hydrochloride as it suggests a similar impact on tyramine metabolism due to their shared MAOI properties.
N-Acetyltyramine
Compound Description: N-Acetyltyramine is a minor metabolite of tyramine, primarily formed through N-acetylation. []
Relevance: Inhibition of MAO by tranylcypromine leads to increased N-acetyltyramine production, a metabolic shift observed with reduced tyramine oxidation. [] This suggests that pargyline hydrochloride, through its MAOI activity, could similarly alter tyramine metabolism towards N-acetylation.
Octopamine
Compound Description: Octopamine is a biogenic amine found in invertebrates, structurally similar to norepinephrine, and potentially functioning as a neurotransmitter or neuromodulator. [, ]
Relevance: While not a direct metabolite of tyramine in untreated rats, octopamine is detected in the urine of rats pretreated with the MAOI, tranylcypromine. [] This finding highlights the potential for altered amine metabolism with MAOIs, suggesting a possibility of octopamine formation with pargyline hydrochloride treatment as well.
Tyrosol
Compound Description: Tyrosol is a phenolic compound found in various natural sources, including olive oil, and is also a minor metabolite of tyramine. []
Relevance: Tyrosol, primarily present as conjugates in rat urine, represents a minor pathway in tyramine metabolism. [] Although the impact of pargyline hydrochloride on tyrosol formation is not directly addressed, the findings with tranylcypromine allude to potential alterations in minor metabolic pathways of tyramine with MAOIs.
Tranylcypromine Sulfate
Compound Description: Tranylcypromine sulfate is a non-hydrazine monoamine oxidase inhibitor used as an antidepressant and anxiolytic. [, , ]
Classification
Type: Small molecule
Chemical Formula: C11H14ClN
Molecular Weight: 195.69 Da
CAS Number: 555-57-7
DrugBank ID: DB01626
IUPAC Name: benzyl(methyl)(prop-2-yn-1-yl)amine
Synthesis Analysis
The synthesis of pargyline hydrochloride can be achieved through various methods, primarily focusing on the reaction of benzylamine derivatives with propargyl halides. A common synthetic route involves the following steps:
Starting Materials:
Benzylamine
Propargyl bromide or propargyl chloride
Methodology:
The reaction typically occurs under basic conditions, where benzylamine reacts with propargyl halides in a solvent such as dimethylformamide or toluene.
The process may involve heating the mixture to facilitate the nucleophilic substitution reaction, leading to the formation of pargyline.
Purification is usually performed using techniques such as recrystallization or chromatography to isolate the hydrochloride salt.
Technical Parameters:
Reaction temperature: Typically between 60°C to 100°C
Reaction time: Several hours depending on the scale and specific conditions used.
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and concentration to improve yield and purity.
Molecular Structure Analysis
Pargyline hydrochloride features a complex molecular structure characterized by its unique functional groups:
Core Structure: The molecule contains a benzene ring attached to an amine group and a propargyl group, contributing to its pharmacological properties.
Geometry: The presence of the triple bond in the propargyl moiety introduces rigidity and affects the spatial arrangement of substituents around the benzene ring.
Polarity: The compound exhibits moderate lipophilicity, predicted log P values around 2.1, which facilitates its ability to cross biological membranes, including the blood-brain barrier.
Structural Data
Molecular Weight: 195.69 g/mol
Polar Surface Area: Approximately 3.24 Ų
Hydrogen Bond Donors/Acceptors: 0/1
Chemical Reactions Analysis
Pargyline undergoes several significant chemical reactions, primarily through its action as a monoamine oxidase inhibitor:
Mechanism of Action
The primary mechanism of action for pargyline hydrochloride involves its role as an irreversible inhibitor of monoamine oxidase B:
Monoamine Oxidase Inhibition:
By inhibiting monoamine oxidase B, pargyline increases levels of norepinephrine and other neurotransmitters in synaptic clefts.
This accumulation can lead to enhanced adrenergic signaling, contributing to its antihypertensive effects.
Effects on Neurotransmitter Dynamics:
Pargyline's inhibition results in altered metabolism of neurotransmitters such as serotonin and dopamine, which may have implications in mood regulation and cognitive functions.
Pharmacokinetics:
Pargyline exhibits high lipophilicity, allowing it to penetrate central nervous system tissues effectively.
Its metabolites can also influence various pathways related to neurotransmitter metabolism.
Physical and Chemical Properties Analysis
Pargyline hydrochloride possesses distinct physical and chemical properties that are critical for its application:
State: Solid at room temperature
Solubility: Water solubility is approximately 0.0998 mg/mL
pKa Value: The strongest basic pKa is around 8.05, indicating it behaves as a weak base.
Refractivity and Polarizability: Refractivity measures about 52.18 m³·mol⁻¹ while polarizability is around 18.78 ų.
These properties influence how pargyline interacts with biological systems and affect its pharmacokinetic behavior.
Applications
Pargyline hydrochloride has several significant scientific applications:
Pharmaceutical Use:
Primarily utilized as an antihypertensive agent due to its ability to inhibit monoamine oxidase B.
Investigated for potential use in treating neurodegenerative disorders like Parkinson's disease due to its effects on dopamine levels.
Cancer Research:
Studies indicate that pargyline may inhibit cancer cell proliferation, particularly in prostate cancer models by inducing apoptosis and cell cycle arrest.
Research Tool:
Used in biochemical research to study monoamine metabolism and neurotransmitter dynamics.
Investigated for its role in understanding the mechanisms of action for other drugs affecting monoaminergic systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pargyline is an aromatic amine. Pargyline is a monoamine oxidase inhibitor with antihypertensive properties. Pargyline is a monoamine oxidase (MAO) inhibitor with antidepressant activity. Pargyline selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals. By inhibiting the metabolism of these biogenic amines in the brain, pargyline increases their concentration and binding to postsynaptic receptors. Increased receptor stimulation may cause downregulation of central receptors which may attribute to pargyline's antidepressant effect. A monoamine oxidase inhibitor with antihypertensive properties.
Pamicogrel is a COX inhibitor and an antiplatelet agent. It inhibits platelet aggregation induced by arachidonic acid or collagen in washed isolated rabbit platelets (IC50s = 1.5 and 0.43 µM, respectively). Pamicogrel (1 mg/kg) reduces thrombus weight in a guinea pig model of arteriovenous shunt thrombosis. Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both prophylaxis and treatment of ischemic brain injury.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 4-Aminophenol hydrochloride can be used to study cell biology, bioactive small molecules, chemical synthesis, organic building blocks, oxygen compounds and phenols. p-Aminophenol hydrochloride is a biochemical.